REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]#N)=[CH:18][CH:17]=1)([F:14])[F:13].[O:24]1CCOCC1.Cl>C(OCC)C.O>[F:11][C:12]([F:14])([F:13])[O:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]=[O:24])=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)OC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 9:1 hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=O)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |